O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate
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Overview
Description
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate is an organic compound with the molecular formula C6H12OS3 It is a dithiocarbonate ester, characterized by the presence of both ethyl and methylthio groups attached to the dithiocarbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate typically involves the reaction of ethyl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkyl halide such as methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of the ethyl or methylthio groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield O-ethyl thiocarbonate and sulfate as final products .
Scientific Research Applications
O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate has several scientific research applications:
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and as a potential tool for probing cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism by which O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: This compound shares structural similarities with O-Ethyl S-(2-(methylthio)ethyl) dithiocarbonate but contains a phosphonothioate group instead of a dithiocarbonate moiety.
S-Acetonyl O-ethyl dithiocarbonate: Another related compound, used as a precursor to various ketene hemithioacetals and other derivatives.
Uniqueness
This compound is unique due to its specific combination of ethyl and methylthio groups attached to the dithiocarbonate structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5344-19-4 |
---|---|
Molecular Formula |
C6H12OS3 |
Molecular Weight |
196.4 g/mol |
IUPAC Name |
O-ethyl 2-methylsulfanylethylsulfanylmethanethioate |
InChI |
InChI=1S/C6H12OS3/c1-3-7-6(8)10-5-4-9-2/h3-5H2,1-2H3 |
InChI Key |
GSFBNXHEKQIGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCCSC |
Origin of Product |
United States |
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